molecular formula C9H18N2O2 B13067177 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide

2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide

Cat. No.: B13067177
M. Wt: 186.25 g/mol
InChI Key: RTZJEMAHYYIEEW-UHFFFAOYSA-N
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Description

2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide is an organic compound with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . This compound is characterized by the presence of an amino group, a propanamide group, and a dimethyloxolan ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide typically involves the reaction of 2-amino-3-hydroxypropanamide with 2,2-dimethyloxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid
  • 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanol

Uniqueness

Compared to similar compounds, 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide is unique due to its specific structural features, such as the presence of both an amino group and a propanamide group. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-amino-3-(5,5-dimethyloxolan-2-yl)propanamide

InChI

InChI=1S/C9H18N2O2/c1-9(2)4-3-6(13-9)5-7(10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H2,11,12)

InChI Key

RTZJEMAHYYIEEW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(O1)CC(C(=O)N)N)C

Origin of Product

United States

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